Cas no 21038-70-0 (3-Benzyldihydropyrimidine-2,4(1H,3H)-dione)

3-Benzyldihydropyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound featuring a dihydropyrimidine core substituted with a benzyl group at the 3-position. This structure imparts versatility in synthetic and medicinal chemistry applications, particularly as a precursor or intermediate in the development of pharmacologically active molecules. Its rigid scaffold allows for selective functionalization, making it valuable in the synthesis of pyrimidine derivatives with potential biological activity. The compound exhibits stability under standard conditions, facilitating handling and storage. Its well-defined chemical properties enable precise modifications, supporting research in drug discovery and materials science. The benzyl group enhances solubility in organic solvents, improving reactivity in diverse synthetic pathways.
3-Benzyldihydropyrimidine-2,4(1H,3H)-dione structure
21038-70-0 structure
Product name:3-Benzyldihydropyrimidine-2,4(1H,3H)-dione
CAS No:21038-70-0
MF:C11H12N2O2
MW:204.225182533264
MDL:MFCD24388012
CID:4637355

3-Benzyldihydropyrimidine-2,4(1H,3H)-dione Chemical and Physical Properties

Names and Identifiers

    • 3-Benzyldihydropyrimidine-2,4(1H,3H)-dione
    • 3-benzyl-dihydro-pyrimidine-2,4-dione
    • 3-Benzyl-5,6-dihydropyrimidine-2,4(1H,3H)-dione
    • MDL: MFCD24388012
    • Inchi: 1S/C11H12N2O2/c14-10-6-7-12-11(15)13(10)8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,15)
    • InChI Key: SZWJKGWZFVOKLU-UHFFFAOYSA-N
    • SMILES: O=C1CCNC(N1CC1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 204.089877630 g/mol
  • Monoisotopic Mass: 204.089877630 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 259
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 204.22
  • Topological Polar Surface Area: 49.4
  • XLogP3: 0.5

3-Benzyldihydropyrimidine-2,4(1H,3H)-dione Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
A2B Chem LLC
AX29324-1g
3-benzyldihydropyrimidine-2,4(1H,3H)-dione
21038-70-0 98%
1g
$1024.00 2024-01-01
abcr
AB569668-250mg
3-Benzyldihydropyrimidine-2,4(1H,3H)-dione; .
21038-70-0
250mg
€844.20 2024-08-02
A2B Chem LLC
AX29324-100mg
3-benzyldihydropyrimidine-2,4(1H,3H)-dione
21038-70-0 98%
100mg
$275.00 2024-01-01
abcr
AB569668-100mg
3-Benzyldihydropyrimidine-2,4(1H,3H)-dione; .
21038-70-0
100mg
€449.90 2024-08-02
eNovation Chemicals LLC
D594976-1g
3-benzyldihydropyrimidine-2,4(1H,3H)-dione
21038-70-0 97%
1g
$1350 2025-02-27
eNovation Chemicals LLC
D594976-1g
3-benzyldihydropyrimidine-2,4(1H,3H)-dione
21038-70-0 97%
1g
$1350 2024-08-03
A2B Chem LLC
AX29324-250mg
3-benzyldihydropyrimidine-2,4(1H,3H)-dione
21038-70-0 98%
250mg
$524.00 2024-01-01
eNovation Chemicals LLC
D594976-1g
3-benzyldihydropyrimidine-2,4(1H,3H)-dione
21038-70-0 97%
1g
$1350 2025-02-19

3-Benzyldihydropyrimidine-2,4(1H,3H)-dione Related Literature

Additional information on 3-Benzyldihydropyrimidine-2,4(1H,3H)-dione

Introduction to 3-Benzyldihydropyrimidine-2,4(1H,3H)-dione (CAS No: 21038-70-0)

3-Benzyldihydropyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its versatile structural framework and potential biological activities. This compound, identified by the chemical abstracts service number 21038-70-0, belongs to the dihydropyrimidine class of molecules, which are known for their broad spectrum of pharmacological applications. The presence of a benzyl group at the 3-position and the dione moiety at the 2 and 4 positions contributes to its unique reactivity and functionality, making it a valuable scaffold for drug discovery and development.

The structural features of 3-Benzyldihydropyrimidine-2,4(1H,3H)-dione make it an attractive candidate for further exploration in medicinal chemistry. The dihydropyrimidine core is a common motif in many biologically active compounds, including antiviral, anti-inflammatory, and anticancer agents. The benzyl group introduces additional electronic and steric effects that can modulate the compound's interactions with biological targets. This combination of structural elements suggests that 3-Benzyldihydropyrimidine-2,4(1H,3H)-dione may exhibit a range of pharmacological properties that could be exploited for therapeutic purposes.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of such compounds with greater accuracy. Studies have shown that the dihydropyrimidine scaffold can interact with various enzymes and receptors, making it a promising candidate for drug design. For instance, modifications to the benzyl group have been found to influence binding affinity and selectivity, which are critical factors in drug development. The dione moiety also plays a crucial role in determining the compound's reactivity and stability, which are essential for its potential use in pharmaceutical applications.

In vitro studies have begun to uncover the potential of 3-Benzyldihydropyrimidine-2,4(1H,3H)-dione as a lead compound for further optimization. Initial experiments have demonstrated its ability to inhibit certain enzymes associated with inflammatory pathways, suggesting its potential as an anti-inflammatory agent. Additionally, preliminary data indicate that this compound may exhibit antimicrobial properties, making it a candidate for developing new treatments against resistant bacterial strains. These findings highlight the importance of exploring novel heterocyclic compounds like 3-Benzyldihydropyrimidine-2,4(1H,3H)-dione in addressing unmet medical needs.

The synthesis of 3-Benzyldihydropyrimidine-2,4(1H,3H)-dione involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between appropriate precursors followed by cyclization steps to form the dihydropyrimidine ring system. The introduction of the benzyl group typically occurs through nucleophilic substitution or Friedel-Crafts alkylation reactions. Advanced synthetic techniques such as transition metal-catalyzed cross-coupling reactions have also been employed to enhance reaction efficiency and selectivity.

The pharmacokinetic properties of 3-Benzyldihydropyrimidine-2,4(1H,3H)-dione are another area of interest for researchers. Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for assessing its therapeutic potential and safety profile. Preliminary studies suggest that modifications to the molecular structure can significantly impact these properties. For example, optimizing solubility and metabolic stability can enhance bioavailability and reduce toxicity. These considerations are essential for designing clinical trials and ensuring that 3-Benzyldihydropyrimidine-2,4(1H,3H)-dione can be developed into a safe and effective drug.

Future research directions for 3-Benzyldihydropyrimidine-2,4(1H,3H)-dione include exploring its mechanism of action in detail and identifying new therapeutic applications. Advances in high-throughput screening technologies will allow researchers to rapidly test this compound against a wide range of biological targets. Additionally, structural modifications based on computational predictions could lead to more potent derivatives with improved pharmacological profiles. Collaborative efforts between synthetic chemists and biologists will be essential in translating these findings into clinical practice.

The growing interest in heterocyclic compounds like 3-Benzyldihydropyrimidine-2,4(1H,3H)-dione reflects their immense potential in drug discovery. These molecules offer a rich structural diversity that can be leveraged to develop novel therapeutics targeting various diseases. As our understanding of biological systems continues to expand, compounds such as this one will play an increasingly important role in addressing complex medical challenges. The journey from laboratory discovery to clinical application is long and complex but holds great promise for improving human health.

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:21038-70-0)3-Benzyldihydropyrimidine-2,4(1H,3H)-dione
A1228350
Purity:99%/99%
Quantity:100mg/250mg
Price ($):267/500